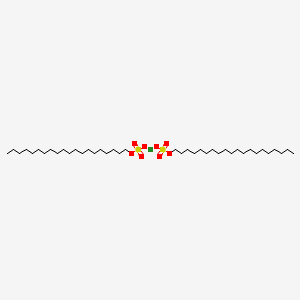
1-Eicosanol, hydrogen sulfate, magnesium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Eicosanol, hydrogen sulfate, magnesium salt is a chemical compound with the molecular formula C20H42O4S1/2Mg It is a derivative of 1-Eicosanol, a long-chain fatty alcohol, and is combined with hydrogen sulfate and magnesium to form a salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-Eicosanol, hydrogen sulfate, magnesium salt typically involves the reaction of 1-Eicosanol with sulfuric acid to form the hydrogen sulfate ester. This intermediate is then reacted with magnesium salts to produce the final compound. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways. The process includes the careful handling of reactants and optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and filtration are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Eicosanol, hydrogen sulfate, magnesium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the sulfate group back to the hydroxyl group.
Substitution: The hydrogen sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Eicosanol, hydrogen sulfate, magnesium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems, including its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Eicosanol, hydrogen sulfate, magnesium salt involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, influence cell signaling pathways, and alter membrane properties. Its effects are mediated through the binding of the sulfate group to specific receptors and the magnesium ion’s role in stabilizing the structure.
Comparison with Similar Compounds
Similar Compounds
1-Eicosanol: The parent compound, a long-chain fatty alcohol.
Magnesium sulfate: A common magnesium salt with various applications.
Hydrogen sulfate esters: Compounds with similar sulfate groups but different alkyl chains.
Uniqueness
1-Eicosanol, hydrogen sulfate, magnesium salt is unique due to its combination of a long-chain fatty alcohol with sulfate and magnesium. This combination imparts distinct properties, such as enhanced solubility and specific biological activities, making it valuable for specialized applications.
Properties
CAS No. |
72018-22-5 |
|---|---|
Molecular Formula |
C40H82MgO8S2 |
Molecular Weight |
779.5 g/mol |
IUPAC Name |
magnesium;icosyl sulfate |
InChI |
InChI=1S/2C20H42O4S.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;/h2*2-20H2,1H3,(H,21,22,23);/q;;+2/p-2 |
InChI Key |
BBNWLZJPALVDSV-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


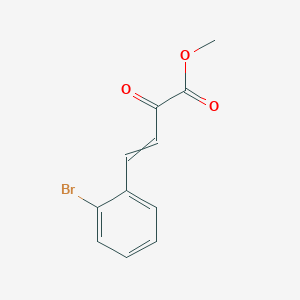
![2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline](/img/structure/B14163293.png)
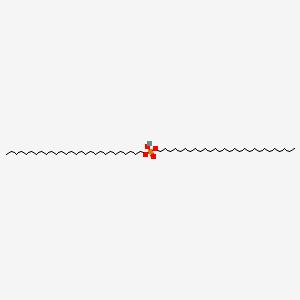

![4-(Chloromethyl)-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14163307.png)
![Benzenepentanamide, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-alpha-methyl-alpha-2-propen-1-yl-, (alphaS,gammaR,deltaR)-](/img/structure/B14163308.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B14163320.png)
![2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B14163329.png)

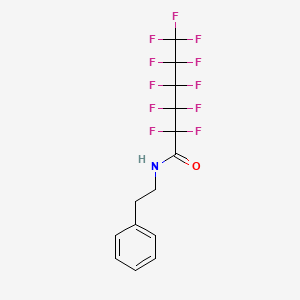
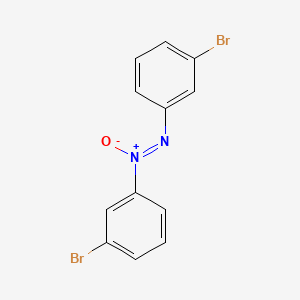

![N-[4,6-Difluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3,4,5-triethoxybenzamide](/img/structure/B14163352.png)
![3-[5-Phenyl-2-[[5-phenyl-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B14163363.png)
